[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13472065
Molecular Formula: C19H37N3O3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13472065.png)
Specification
Molecular Formula | C19H37N3O3 |
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Molecular Weight | 355.5 g/mol |
IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-8-10-15(11-9-14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1 |
Standard InChI Key | LLXDYWCPBMVTED-GPANFISMSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The compound’s molecular formula is C₂₁H₃₈N₃O₃, derived from its structural components:
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Cyclohexyl backbone: Provides rigidity and influences lipophilicity.
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(S)-2-Amino-3-methyl-butyrylamino group: Introduces chiral centers and hydrogen-bonding capabilities.
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Isopropyl-carbamic acid tert-butyl ester: Enhances metabolic stability via steric protection of the carbamate group .
The molecular weight is 380.55 g/mol, calculated using standard atomic masses.
Stereochemical Configuration
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The (S) configuration at the 2-amino-3-methyl-butyryl moiety is critical for biological activity, as seen in related peptidomimetics .
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Cyclohexyl substituents adopt chair conformations, influencing receptor binding interactions .
Physicochemical Properties
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LogP (octanol-water): Estimated at 2.8–3.2 via consensus methods (XLOGP3, WLOGP), indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (~0.05 mg/mL in water) but soluble in organic solvents like DMSO or ethanol .
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pKa: The amino group has a pKa of ~8.5, while the carbamate remains neutral under physiological conditions .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step strategies:
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Amino Acid Coupling:
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Carbamate Formation:
Critical Reaction Conditions
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Temperature: 0–25°C for carbamate protection to avoid racemization .
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Purification: Reverse-phase HPLC (C18 column) resolves diastereomers .
Pharmacological Applications
Enzyme Inhibition
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Analogous carbamates inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapies .
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Mechanism: The carbamate mimics transition states of peptide substrates, blocking active-site serine residues .
Metabolic Stability
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The tert-butyl ester enhances half-life in hepatic microsomes (t₁/₂ > 6 hrs vs. 1 hr for methyl esters) .
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CYP450 Interactions: Minimal inhibition (IC₅₀ > 10 µM for CYP3A4, 2C19) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 12.3 min .
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Chiral Purity: >98% ee confirmed via Chiralpak AD-H column .
Comparative Data with Analogues
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